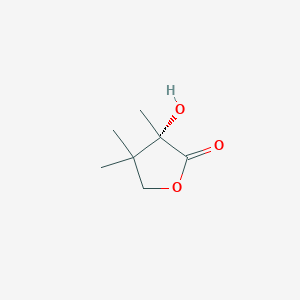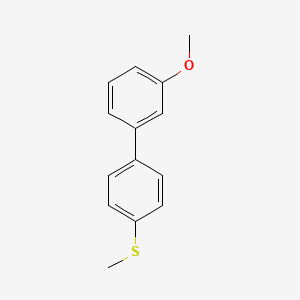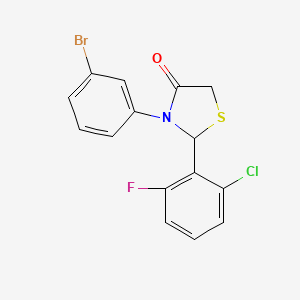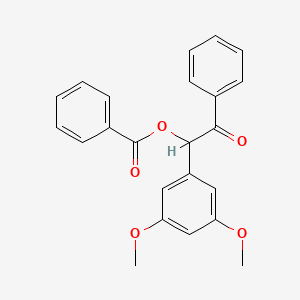
Dimethyl 2-(trifluoromethyl)phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(trifluoromethyl)phenyl phosphate is a chemical compound with the molecular formula C10H10F3O4P. It is known for its unique properties due to the presence of both phosphate and trifluoromethyl groups. This compound is utilized in various scientific and industrial applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-(trifluoromethyl)phenyl phosphate typically involves the reaction of 2-(trifluoromethyl)phenol with dimethyl chlorophosphate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-(trifluoromethyl)phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethyl phosphate group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphates, phosphine oxides, and substituted phenyl derivatives.
Applications De Recherche Scientifique
Dimethyl 2-(trifluoromethyl)phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of dimethyl 2-(trifluoromethyl)phenyl phosphate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphate group can participate in phosphorylation reactions, which are crucial in many biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- Dimethyl phenyl phosphate
- Dimethyl 4-(trifluoromethyl)phenyl phosphate
- Dimethyl 3-(trifluoromethyl)phenyl phosphate
Comparison: Dimethyl 2-(trifluoromethyl)phenyl phosphate is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and physical properties. Compared to its analogs, it exhibits distinct behavior in terms of solubility, stability, and reactivity, making it particularly valuable in specific applications.
Propriétés
Numéro CAS |
502623-70-3 |
|---|---|
Formule moléculaire |
C9H10F3O4P |
Poids moléculaire |
270.14 g/mol |
Nom IUPAC |
dimethyl [2-(trifluoromethyl)phenyl] phosphate |
InChI |
InChI=1S/C9H10F3O4P/c1-14-17(13,15-2)16-8-6-4-3-5-7(8)9(10,11)12/h3-6H,1-2H3 |
Clé InChI |
AXRBMHGVIIJCHG-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OC1=CC=CC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)

![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)

![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)


![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)

